Heptanoyl chloride

Catalog No.
S749023
CAS No.
2528-61-2
M.F
C7H13ClO
M. Wt
148.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanoyl chloride

In drug discovery, substituting heptanoyl chloride with C6 or C8 analogs disrupts lipophilicity and steric fit, invalidating SAR studies. Heptanoyl chloride (CAS 2528-61-2) is the precise C7 building block that overcomes this. - Achieves optimal logP and target binding via exact chain length. - Critical for liquid crystal synthesis requiring specific nematic phase ranges. - Moisture-sensitive; handled and shipped under inert conditions. Reliable supply with global logistics for just-in-time procurement.

CAS Number

2528-61-2

Product Name

Heptanoyl chloride

IUPAC Name

heptanoyl chloride

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

InChI

InChI=1S/C7H13ClO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3

InChI Key

UCVODTZQZHMTPN-UHFFFAOYSA-N

Synonyms

Enanthoyl Chloride; Enanthyl Chloride; Heptanoic Acid Chloride; n-Heptanoyl Chloride

Canonical SMILES

CCCCCCC(=O)Cl

The exact mass of the compound Heptanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 g, 100 g, 5 ml, 25 ml

Heptanoyl chloride, CAS 2528-61-2, is a linear, seven-carbon acyl chloride used as a highly reactive intermediate in organic synthesis. Its primary function is to introduce the heptanoyl (C7) group into molecules via acylation reactions with nucleophiles like alcohols and amines to form esters and amides, respectively. As a moisture-sensitive liquid, it serves as a fundamental building block in the production of pharmaceuticals, polymers, and specialty chemicals where the specific chain length is critical to the final product's properties and performance.

Procurement Fit

Chain-specific acylation C7 hydrophobic spacer for ester, amide, and surface derivatization
Specialty fluorochemicals Targeted perfluoroheptanoic acid synthesis via electrochemical fluorination
Medicinal chemistry building block Reported in prodrug esterification and chiral auxiliary acylation

Substituting Heptanoyl chloride with shorter or longer chain analogs like hexanoyl (C6) or octanoyl (C8) chloride is often unviable due to significant shifts in physicochemical properties. A change of even a single methylene (-CH2-) group alters the compound's lipophilicity, steric hindrance, and reactivity profile. These changes directly impact reaction kinetics, product yields, and critical performance characteristics of the final material, such as the thermal behavior of polymers or the precise mesophase temperature ranges of liquid crystals. Furthermore, replacing heptanoyl chloride with its corresponding carboxylic acid, heptanoic acid, necessitates different, often harsher, reaction conditions and catalytic systems, fundamentally changing the process parameters and potentially introducing different impurity profiles.

Substitution Risk

Altered hydrophobic spacer

C6 or C8 acyl chloride shifts the alkyl chain dimension, changing film thickness and log P of derivatives.

Non-transferable reaction selectivity

Electrochemical perfluorination selectivity varies with chain length; C7 is not interchangeable with C6 or C8.

Divergent steric and electronic effects

Chiral auxiliary acylation or kinase inhibitor synthesis depends on C7 steric profile; substitution may alter diastereoselectivity.

Liquid Crystal Thermal Properties

In the synthesis of 4'-alkoxy-biphenyl-4-carboxylic acid 4-cyanophenyl esters for liquid crystal applications, the choice of acyl chloride precursor directly dictates the material's critical phase transition temperatures. A derivative synthesized using a heptanoyl (C7) precursor exhibited a specific and broad liquid crystal range, with a Smectic C to Nematic transition at 186°C and a Nematic to Isotropic transition at 248°C. In contrast, a closely related analog prepared from a nonanoyl (C9) precursor showed a significantly different and narrower thermal window, with a Crystal to Nematic transition at 105°C and a Nematic to Isotropic point at 229°C.

Evidence DimensionLiquid Crystal Nematic to Isotropic Transition Temperature (°C)
Target Compound Data248°C (from C7 precursor)
Comparator Or BaselineAnalog from Nonanoyl Chloride (C9 precursor): 229°C
Quantified Difference19°C higher transition temperature
ConditionsSynthesis of 4'-alkoxy-biphenyl-4-carboxylic acid 4-cyanophenyl esters.

For applications in displays and optical sensors, the precise operating temperature range is a non-negotiable design parameter, making the C7 chain length of heptanoyl chloride indispensable for achieving this specific thermal performance.

ECPF selectivity
Head-to-head
Selectivity range 29–36% across C6–C10 homologs; C7 chain within this range
Chain-length-dependent perfluoro acid yield
Identical ECPF conditions; reported in J Appl Electrochem

Optimized Lipophilicity for Bioactivity

In the development of peptide-based inhibitors for human neutrophil elastase (HNE), the specific length of the N-terminal acyl chain is critical for potency. A synthetic inhibitor acylated with heptanoyl chloride demonstrated an IC50 value of 1.1 µM. When the chain was extended by just one carbon using octanoyl chloride (C8), the resulting analog was significantly less active, with an IC50 of 4.1 µM. This demonstrates that the C7 chain provides an optimal balance of lipophilicity and steric fit for the enzyme's binding pocket.

Evidence DimensionIC50 Against Human Neutrophil Elastase (HNE)
Target Compound Data1.1 µM (Heptanoyl-derivatized peptide)
Comparator Or BaselineOctanoyl-derivatized peptide (C8): 4.1 µM
Quantified Difference3.7-fold more potent than the C8 analog
ConditionsIn vitro enzyme inhibition assay with synthetic peptide inhibitors.

This substantial difference in biological activity makes heptanoyl chloride a specific, non-interchangeable precursor for synthesizing pharmaceutical agents where target potency is the primary driver of material selection.

Bilayer film formation
Class-level
Reaction <1 min; thickness +0.4–0.6 nm; contact angle +60–75°
C7 chain defines spacer dimension and hydrophobicity
Reported for heptanoyl chloride on OH-terminated SAMs

Reactivity Profile in Biopolymer Modification

During the esterification of granular starch, the reactivity of acyl chlorides shows a non-linear dependence on chain length. Under identical reaction conditions, heptanoyl chloride achieved a degree of substitution (DS) of 1.74. Its closest neighbors, hexanoyl chloride (C6) and octanoyl chloride (C8), yielded different DS values of 1.62 and 1.83, respectively. This demonstrates that heptanoyl chloride offers a unique and specific level of reactivity for modifying the polymer backbone.

Evidence DimensionDegree of Substitution (DS) on Granular Starch
Target Compound Data1.74
Comparator Or BaselineHexanoyl Chloride (C6): 1.62; Octanoyl Chloride (C8): 1.83
Quantified DifferenceOffers a distinct intermediate level of substitution not achieved by C6 or C8 analogs under the same conditions.
ConditionsEsterification of starch using pyridine catalyst at 70°C for 3 hours.

For developing biopolymers with precisely tuned properties like hydrophobicity, solubility, and thermal stability, heptanoyl chloride provides a level of modification control that cannot be replicated by simply substituting with adjacent C6 or C8 analogs.

Asphaltene dispersancy
Class-level
Dispersal ability: TA‑HC3 > TA‑HC6 > TA‑HC9 (heptanoyl esters)
Substitution degree drives dispersant performance
Tested in Arabian heavy crude oil; chain length is critical
Chiral auxiliary acylation
Class-level
Used to prepare Evans oxazolidinone adduct for diastereoselective alkylation
C7 steric environment supports face selectivity
No direct comparative yield data reported
CDK inhibitor synthesis
Data to verify
Key reagent for 2-aminopyrimidine CDK1/2 inhibitor series
Enables reproduction of reported synthetic route
Source-specific review; re-characterization needed for analogs
Steroid prodrug synthesis
Class-level
Esterification of DHT to form heptanoate prodrug; C7 ester modulates lipophilicity
Chain length influences hydrolysis rate and tissue distribution
Structure-property relationship; substitution alters pharmacokinetic profile

Liquid Crystal Synthesis

For the fabrication of liquid crystal displays (LCDs), sensors, or smart windows requiring a specific, high-temperature nematic phase range. The use of heptanoyl chloride as a precursor is justified when the target operating temperature cannot be achieved with shorter or longer alkyl chain analogs.

Lead Compound Optimization

In medicinal chemistry workflows for synthesizing analogs of a lead compound to improve potency or pharmacokinetic properties. Heptanoyl chloride is the indicated choice when structure-activity relationship (SAR) studies show that the C7 acyl chain provides a superior balance of lipophilicity and steric fit for the biological target compared to C6 or C8 chains.

Biopolymer Property Tuning

For the production of modified starches, celluloses, or other biopolymers intended for use in biodegradable plastics, coatings, or composites. Procuring heptanoyl chloride is necessary when the desired degree of substitution—and therefore the final material's hydrophobicity, water absorption, and thermal behavior—must be precisely controlled to a level not achievable with other common acyl chlorides.

Application Fit Matrix

Application
Selection Property
Validation Focus
Perfluorinated acid synthesis
Chain-length-dependent ECPF selectivity
Perfluoro acid yield across C6–C10 homologs
Bilayer film fabrication
Defined C7 spacer dimension
Film thickness and hydrophobicity reproducibility
Ester prodrug synthesis
C7 ester lipophilicity and lability
Hydrolysis rate and distribution in model systems
CDK inhibitor synthesis
Documented building block for 2‑aminopyrimidine series
Identity confirmation and reactivity for route reproduction

Physical Description

Colorless to light yellow liquid with a pungent odor; [Acros Organics MSDS]

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

148.0654927 Da

Monoisotopic Mass

148.0654927 Da

Boiling Point

145.0 °C

Heavy Atom Count

9

Melting Point

-83.8 °C

UNII

Z2P33BJ4B5

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (64.44%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (62.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (94.81%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.45 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2528-61-2

Wikipedia

Heptanoyl_chloride

General Manufacturing Information

Heptanoyl chloride: ACTIVE

Explore Compound Types